molecular formula C18H17NO2 B1345978 4-Cyanophenyl 4-butylbenzoate CAS No. 38690-77-6

4-Cyanophenyl 4-butylbenzoate

Cat. No. B1345978
CAS RN: 38690-77-6
M. Wt: 279.3 g/mol
InChI Key: XQRFASOUJIKXRE-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-butylbenzoate is a chemical compound with the molecular formula C18H17NO2 . Its average mass is 279.333 Da and its monoisotopic mass is 279.125916 Da . It is also known by other names such as 4-(n-butyl)benzoic acid-4’-cyanophenol ester and 4-Butylbenzoic acid 4-cyanophenyl ester .


Molecular Structure Analysis

The molecular structure of 4-Cyanophenyl 4-butylbenzoate consists of 18 carbon atoms, 17 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

4-Cyanophenyl 4-butylbenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 441.9±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 69.9±3.0 kJ/mol and a flash point of 218.8±13.5 °C . The index of refraction is 1.577, and it has a molar refractivity of 81.0±0.4 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Kinetics of Crystallization

The kinetics of cold crystallization of 4-Cyanophenyl 4-butylbenzoate derivatives, specifically 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), have been extensively studied using microscopic, calorimetric, and dielectric methods. These studies reveal the mechanisms of crystallization under nonisothermal conditions, identifying a diffusion-controlled mechanism with an energy barrier of 57 kJ/mol and a thermodynamic mechanism with an energy barrier of 180 kJ/mol (Rozwadowski et al., 2015).

Molecular Dynamics in Nanopores

Research on the complex dynamics of 4CFPB within cylindrical non-intersecting nanopores has shown size effects and differences in ordering of molecules during cooling and heating cycles. This provides insights into the behavior of liquid crystals in constrained environments and their potential applications in nanotechnology and material science (Rozwadowski et al., 2014).

Dielectric Properties

Dielectric studies comparing compounds with similar molecular cores but differing in the attachment of the CN group have highlighted the impact of molecular structure on dielectric properties. This research provides a foundation for understanding the behavior of liquid crystalline materials and designing new materials with tailored dielectric responses (Urban et al., 2002).

Liquid Crystallinity Comparisons

Studies comparing the liquid crystallinity of 4-Cyanophenyl 4-butylbenzoate derivatives with other compounds have contributed to understanding the factors influencing liquid crystalline behavior and the design of liquid crystalline materials for various applications (Yamamoto et al., 2005).

Phase Behavior and Molecular Dynamics

Research into the phase behavior and molecular dynamics in the glassy state of 4CFPB has revealed complex behaviors related to the main relaxation and secondary relaxations sensitive to physical aging. This work is important for the development of materials with specific glass transition properties (Moura Ramos & Diogo, 2020).

Safety and Hazards

4-Cyanophenyl 4-butylbenzoate may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(4-cyanophenyl) 4-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-3-4-14-5-9-16(10-6-14)18(20)21-17-11-7-15(13-19)8-12-17/h5-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRFASOUJIKXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068130
Record name Benzoic acid, 4-butyl-, 4-cyanophenyl ester
Source EPA DSSTox
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Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl 4-butylbenzoate

CAS RN

38690-77-6
Record name 4-Cyanophenyl 4-butylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38690-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-butyl-, 4-cyanophenyl ester
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Record name Benzoic acid, 4-butyl-, 4-cyanophenyl ester
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Record name Benzoic acid, 4-butyl-, 4-cyanophenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cyanophenyl p-butylbenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the orientational order parameter in understanding the properties of 4-Cyanophenyl 4-butylbenzoate?

A1: 4-Cyanophenyl 4-butylbenzoate is a thermotropic liquid crystal, meaning it exhibits different phases depending on the temperature. The orientational order parameter is a measure of the degree of alignment of the molecules within the liquid crystal phase. [] A higher order parameter indicates a more ordered arrangement of molecules, typical of the nematic phase. By studying the temperature dependence of this parameter, researchers can gain insights into the molecular interactions and phase transitions of this compound. []

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